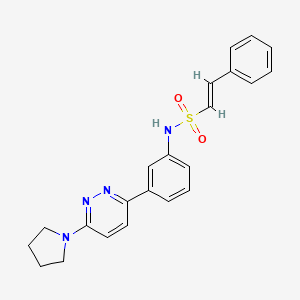![molecular formula C21H19N3OS B2741903 N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide CAS No. 897459-73-3](/img/structure/B2741903.png)
N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide” is a compound with the molecular formula C21H19N3OS and a molecular weight of 361.46. It is a derivative of imidazo[2,1-b]thiazole, a scaffold that has been the focus of considerable attention due to its broad spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, including “this compound”, involves the design and optimization of virtual screening hit compounds . The specific synthesis process for this compound is not detailed in the available literature.Scientific Research Applications
Novel Anticancer Agents
Research has shown the synthesis of thiazole derivatives exhibiting potential as anticancer agents. For example, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives have demonstrated significant antitumor activities against human lung adenocarcinoma cells (A549) and mouse embryoblast cell lines (NIH/3T3), with certain compounds showing high selectivity and inducing apoptosis (Evren et al., 2019). Similarly, new benzothiazole derivatives bearing different heterocyclic rings synthesized for antitumor activity evaluation showed considerable anticancer activity against various cancer cell lines, highlighting the potential of such structures in cancer treatment (Yurttaş et al., 2015).
Antimicrobial Activity
Studies on the antimicrobial effects of novel thiazole derivatives have identified compounds with significant activity against a range of pathogenic microorganisms. For instance, the antimicrobial activities of synthesized thiazole derivatives were examined against foodborne bacteria, yeasts, and filamentous fungi species, demonstrating considerable effects (Cankiliç & Yurttaş, 2017). Another study synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial potential, establishing feasible structure-activity relationships and showing good yield and in vitro activity against various bacterial and fungal strains (Baviskar et al., 2013).
Antifungal and Antitumor Potentials
The synthesis of novel imidazole derivatives targeting antifungal applications has yielded compounds with significant activity against drug-resistant fungal infections. Some derivatives exhibited potent activity against Candida species, highlighting the therapeutic potential of such compounds in treating fungal infections (Altındağ et al., 2017). Moreover, the development of benzimidazole derivatives with 1,2,3-triazole showed potential inhibitory activities against hepatitis C virus, offering insights into the design of novel antiviral agents (Youssif et al., 2016).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-7-9-16(10-8-15)12-22-20(25)11-18-14-26-21-23-19(13-24(18)21)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVXMWVOODWYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

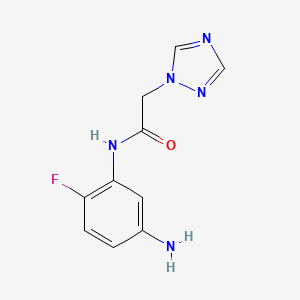


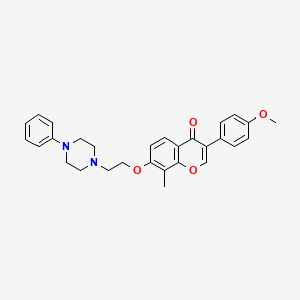
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2741827.png)
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2741828.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2741829.png)
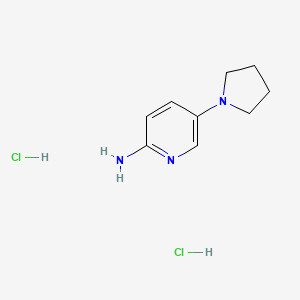
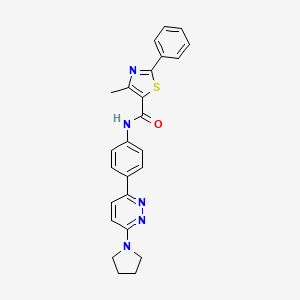
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2741834.png)
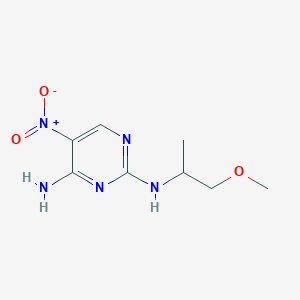
![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)
